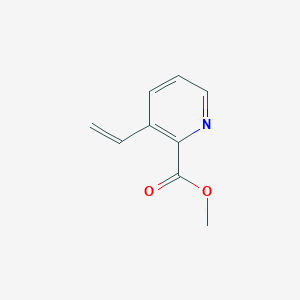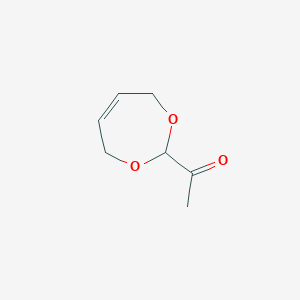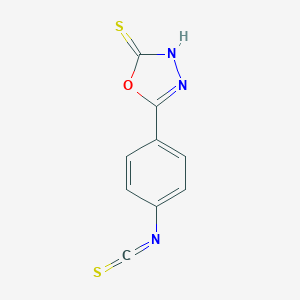![molecular formula C12H16ClNO4 B071633 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol CAS No. 183433-66-1](/img/structure/B71633.png)
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol is not well understood. However, it is believed to work by inhibiting the growth of fungal cells by disrupting their cell walls.
Biochemical and Physiological Effects:
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol has been shown to have potent antifungal activity. It has been studied for its effects on various fungal species and has been shown to be effective against a wide range of fungi. However, it has not been studied extensively for its effects on human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol in lab experiments is its potent antifungal activity. This compound has been shown to be effective against a wide range of fungi and can be used in various experimental setups to study the effects of fungal infections. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions in which research on 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol can be taken. One of the most significant directions is in the development of new antifungal drugs based on this compound. Researchers can study the structure-activity relationship of this compound and develop new derivatives with improved potency and solubility. Another direction is in the study of the mechanism of action of this compound. Researchers can use various biochemical and molecular biology techniques to understand how this compound works at the molecular level. Finally, researchers can study the effects of this compound on human cells to determine its potential as a drug candidate for the treatment of fungal infections.
Synthesemethoden
The synthesis of 6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxypyridine-3-carbaldehyde with 2-ethyl-1,3-dioxolane in the presence of a chlorinating agent such as thionyl chloride. The resulting product is then reacted with methanol and a reducing agent such as lithium aluminum hydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry where it has been studied for its potential as a drug candidate. This compound has been shown to have potent antifungal activity and has been studied for its potential as a treatment for fungal infections.
Eigenschaften
CAS-Nummer |
183433-66-1 |
|---|---|
Produktname |
6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol |
Molekularformel |
C12H16ClNO4 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
[6-chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-2-methoxypyridin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO4/c1-3-12(17-4-5-18-12)9-6-10(13)14-11(16-2)8(9)7-15/h6,15H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
JQBUSZZMOSXWFP-UHFFFAOYSA-N |
SMILES |
CCC1(OCCO1)C2=CC(=NC(=C2CO)OC)Cl |
Kanonische SMILES |
CCC1(OCCO1)C2=CC(=NC(=C2CO)OC)Cl |
Synonyme |
6-CHLORO-4-(2-ETHYL-1,3-DIOXOLAN-2-YL)-2-METHOXYPYRIDIN-3-YL]METHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



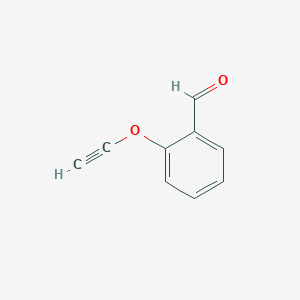
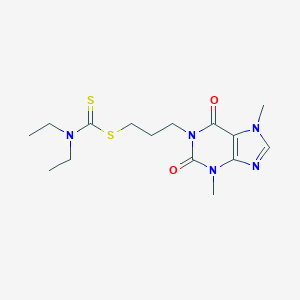
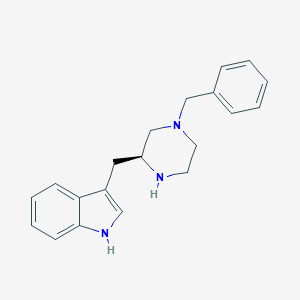
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
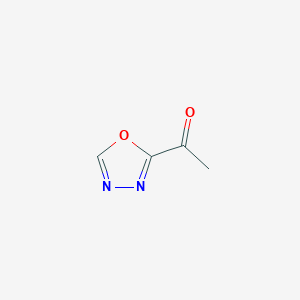

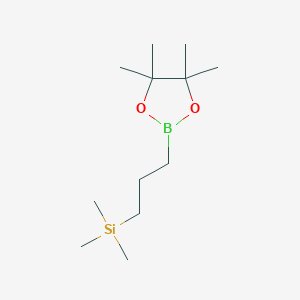
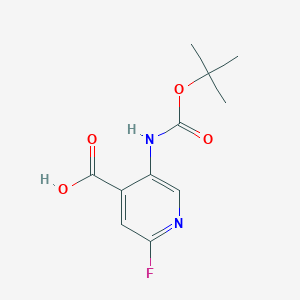
![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
